9H-Purin-6-amine, N,N-dimethyl-9-((3-(phenylmethoxy)phenyl)methyl)-
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Overview
Description
9H-Purin-6-amine, N,N-dimethyl-9-((3-(phenylmethoxy)phenyl)methyl)- is a complex organic compound with a molecular formula of C14H15N5. This compound is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purin-6-amine, N,N-dimethyl-9-((3-(phenylmethoxy)phenyl)methyl)- typically involves multi-step organic reactions. One common method involves the alkylation of 9H-purin-6-amine with N,N-dimethylamine and a benzyl halide derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
9H-Purin-6-amine, N,N-dimethyl-9-((3-(phenylmethoxy)phenyl)methyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the purine ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted purine derivatives with various alkyl or aryl groups.
Scientific Research Applications
9H-Purin-6-amine, N,N-dimethyl-9-((3-(phenylmethoxy)phenyl)methyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in DNA and RNA interactions.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 9H-Purin-6-amine, N,N-dimethyl-9-((3-(phenylmethoxy)phenyl)methyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in DNA replication, thereby exhibiting antiviral or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
6-Dimethylaminopurine: Another purine derivative with similar structural features.
9-Benzyl-6-dimethylaminopurine: A compound with a benzyl group attached to the purine ring.
Uniqueness
9H-Purin-6-amine, N,N-dimethyl-9-((3-(phenylmethoxy)phenyl)methyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylmethoxy group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
CAS No. |
112089-22-2 |
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Molecular Formula |
C21H21N5O |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N,N-dimethyl-9-[(3-phenylmethoxyphenyl)methyl]purin-6-amine |
InChI |
InChI=1S/C21H21N5O/c1-25(2)20-19-21(23-14-22-20)26(15-24-19)12-17-9-6-10-18(11-17)27-13-16-7-4-3-5-8-16/h3-11,14-15H,12-13H2,1-2H3 |
InChI Key |
INDGKQDPDPXJFD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=NC2=C1N=CN2CC3=CC(=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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